N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine

Description

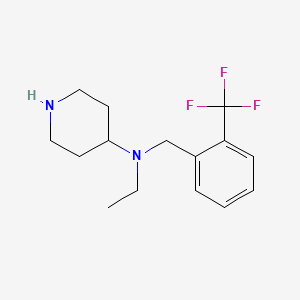

N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a piperidine derivative featuring a benzyl group substituted with a trifluoromethyl (CF₃) moiety at the 2-position and an ethyl group attached to the piperidine nitrogen. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modulation of pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl and benzyl substituents influence steric and electronic interactions with biological targets. Notably, its structural analogs have been explored as central nervous system (CNS) agents, including positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors (e.g., ML380, a related M5 PAM) .

Properties

Molecular Formula |

C15H21F3N2 |

|---|---|

Molecular Weight |

286.34 g/mol |

IUPAC Name |

N-ethyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |

InChI |

InChI=1S/C15H21F3N2/c1-2-20(13-7-9-19-10-8-13)11-12-5-3-4-6-14(12)15(16,17)18/h3-6,13,19H,2,7-11H2,1H3 |

InChI Key |

GJZLKOFEVPDZQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1C(F)(F)F)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Table 1: Alkylation Reactions and Yields

Table 2: Solvent and Purification Protocols

| Parameter | Details | Source |

|---|---|---|

| Solvent | DCM (dichloromethane) for alkylation steps | |

| Purification | Column chromatography (silica gel, 0–15% MeOH/DCM) | |

| Acid Deprotection | Methanolic HCl (3N) for Boc removal |

Critical Methodological Insights

Ethyl Group Introduction

Trifluoromethylbenzyl Group Addition

Carbamoyl Intermediate Strategy

-

Protection : Ethylcarbamoyl groups are introduced via coupling with ethyl isocyanate. This directs subsequent alkylation to the carbamoyl-bearing nitrogen.

-

Deprotection : Acidic cleavage (e.g., MP-TsOH) removes the carbamoyl group, yielding the secondary amine.

Synthetic Challenges and Solutions

Regioselectivity

Trifluoromethylbenzyl Bromide Synthesis

-

Method : Presumed to involve electrophilic trifluoromethylation of benzyl bromide, though details are proprietary.

-

Alternative : AgF-mediated trifluoromethylation of benzyl halides (as in) could be explored for scalability.

Research Findings and Optimization

-

Yield Optimization : Microwave-assisted deprotection (100°C, 10 min) improves efficiency compared to conventional heating.

-

Purification : Silica gel chromatography with hexanes/EtOAc gradients ensures high purity (>95%).

-

Functional Group Compatibility : The trifluoromethyl group remains stable under alkylation conditions, avoiding defluorination.

Summary of Best Practices

-

Stepwise Alkylation : Prioritize ethyl group introduction first to minimize steric hindrance.

-

Protective Groups : Use Boc or carbamoyl intermediates for regioselective control.

-

Purification : Employ column chromatography with polar gradients to isolate the target amine.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Structural Characteristics

N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine features a piperidine core substituted with an ethyl group and a trifluoromethyl-benzyl moiety. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for therapeutic applications. Its structural formula can be represented as follows:

Pharmacological Applications

The compound exhibits significant pharmacological potential, particularly in the following areas:

2.1. Antiviral Activity

Research indicates that piperidine derivatives, including this compound, may act as inhibitors of viral replication. For example, compounds with similar structures have shown efficacy against influenza viruses by interfering with hemagglutinin-mediated membrane fusion processes . The presence of the trifluoromethyl group is believed to enhance binding affinity to viral targets.

2.2. Central Nervous System (CNS) Activity

Compounds structurally related to this compound have been investigated for their potential CNS activities, including anxiolytic and antidepressant effects. These studies suggest that modifications in the piperidine ring can significantly influence the pharmacological profile of such compounds .

Case Studies

Several studies have explored the applications of piperidine derivatives in drug development:

5.1. Influenza Virus Inhibition

A study demonstrated that structurally similar piperidine compounds effectively inhibit H1N1 influenza virus by targeting hemagglutinin fusion peptides, showcasing their potential as antiviral agents .

5.2. CNS Drug Development

Research into piperidine derivatives has revealed their potential for treating neurological disorders, with specific emphasis on their anxiolytic and antidepressant effects . These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine with structurally and functionally related piperidine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Insights

Substituent Effects on Biological Activity :

- The trifluoromethylbenzyl group in the target compound and ML380 enhances CNS exposure due to increased lipophilicity . In contrast, ethalfluralin’s nitro and propenyl groups render it unsuitable for therapeutic use but effective as a pesticide .

- Halogenation (e.g., bromo in Compound 12) can improve target binding via halogen-bonding interactions, as seen in antibacterial agents .

Impact of Heterocyclic Modifications :

- Replacing the benzyl group with thiophene-ethyl () reduces aromatic π-π stacking but may improve metabolic stability due to sulfur’s electron-withdrawing effects.

Pharmacokinetic Considerations :

- The ethyl group in the target compound balances steric bulk and hydrophobicity. In contrast, methyl or trifluoroethyl substituents () may alter metabolic pathways or blood-brain barrier penetration .

Research Findings and Trends

- CNS Applications : Piperidine derivatives with trifluoromethylbenzyl groups are prioritized in CNS drug design due to their ability to cross the blood-brain barrier. ML380’s success as an M5 PAM highlights this trend .

- Antibacterial Agents: Compounds like 12 () demonstrate that piperidine scaffolds can be tailored for non-CNS applications by introducing halogenated or extended aromatic systems.

- Agrochemical Relevance : Structural analogs such as ethalfluralin underscore the dual utility of trifluoromethylated amines in pharmaceuticals and agrochemicals .

Biological Activity

N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine core substituted with an ethyl group and a trifluoromethyl-benzyl moiety. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its biological activity and binding affinity to various targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H21F3N2 |

| Molecular Weight | 286.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | 710969-94-1 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. The compound may exhibit effects on neurotransmitter systems, particularly in the central nervous system (CNS), where similar piperidine derivatives have shown significant activity. The binding interactions are believed to involve hydrophobic interactions and hydrogen bonding, which enhance the compound's selectivity for its biological targets.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the piperidine structure can significantly influence the biological activity of related compounds. For instance, the presence of the trifluoromethyl group in this compound is associated with improved lipophilicity compared to analogs lacking this modification. A comparative analysis of similar compounds reveals that:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Benzylpiperidin-4-amine | Benzyl group instead of trifluoromethyl | Potential CNS activity |

| N-Ethyl-N-(3-fluorobenzyl)piperidin-4-amine | Fluorobenzyl substitution | Antiparasitic properties |

| N-Methyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine | Methyl substitution | Similar pharmacological profile |

This table illustrates how variations in substituents can lead to differing pharmacological profiles, emphasizing the importance of structural optimization in drug design.

Biological Activity and Therapeutic Potential

This compound has been evaluated for various biological activities, including:

- CNS Activity : Compounds with piperidine structures often show promise as CNS agents. Preliminary studies suggest that this compound may modulate neurotransmitter release or receptor activation, potentially serving as an anxiolytic or antidepressant .

- Antiviral Properties : Analogous piperidine derivatives have been investigated for their ability to inhibit viral replication, particularly against influenza viruses. The mechanism involves interference with viral hemagglutinin, suggesting that this compound could be explored further in antiviral drug development .

- Antiparasitic Activity : Similar compounds have demonstrated antiparasitic effects, indicating a potential application for treating diseases such as malaria or leishmaniasis.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antiviral Efficacy : In vitro studies have shown that related piperidine compounds can inhibit viral fusion processes, with implications for developing new antiviral therapies targeting influenza .

- Neuropharmacological Effects : Research indicates that this compound may affect serotonin and dopamine pathways, which are critical for mood regulation. Further investigations are needed to elucidate its full neuropharmacological profile .

- Inhibition Studies : The compound's ability to bind selectively to certain receptors has been demonstrated through various assays, suggesting that it could serve as a lead compound for developing new drugs targeting specific CNS disorders .

Q & A

Basic Research Question

- ¹H NMR : The ethyl group shows a triplet (δ 1.0–1.2 ppm, CH₃) and quartet (δ 2.4–2.6 ppm, CH₂). The trifluoromethyl group causes splitting in aromatic protons (δ 7.3–7.8 ppm) due to electron-withdrawing effects .

- ¹³C NMR : The CF₃ group appears at ~125 ppm (q, J = 270 Hz), while the piperidine carbons resonate between 40–60 ppm .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ with m/z = 331.2 (C₁₆H₂₁F₃N₂⁺) and fragments at m/z 188 (loss of benzyl group) and 100 (piperidine ring) .

What are the challenges in analyzing conflicting biological activity data for piperidine derivatives with trifluoromethyl substituents?

Advanced Research Question

Contradictions arise from:

- Solubility : The trifluoromethyl group increases lipophilicity, altering bioavailability in cellular assays .

- Metabolic Stability : CF₃ may reduce oxidative metabolism, but competing pathways (e.g., glucuronidation) can confound IC₅₀ comparisons .

Methodological Solutions : - Use standardized assays (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent effects.

- Pair in vitro data with in silico ADMET predictions to contextualize discrepancies .

How does the trifluoromethyl group influence the compound’s interactions with biological targets, such as neurotransmitter receptors?

Advanced Research Question

The CF₃ group enhances:

- Binding Affinity : Electron-withdrawing effects stabilize dipole interactions with receptor residues (e.g., serotonin or dopamine receptors) .

- Selectivity : Steric bulk from CF₃ may prevent off-target binding, as seen in cholinesterase inhibitors where analogs without CF₃ show reduced specificity .

Experimental Design : - Perform molecular docking studies (e.g., AutoDock Vina) to map CF₃ interactions with active sites .

- Validate with competitive binding assays using radiolabeled ligands .

What purification strategies are recommended for isolating this compound from reaction byproducts?

Basic Research Question

- Liquid-Liquid Extraction : Use dichloromethane/water to remove unreacted amines or halides .

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves ethylated and benzylated byproducts .

- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >95% purity .

How can researchers reconcile discrepancies in reported synthetic yields for N-alkyl piperidine derivatives?

Advanced Research Question

Yield variations stem from:

- Temperature Control : Exothermic alkylation requires precise cooling (0–5°C) to minimize side reactions .

- Protecting Groups : Unprotected piperidine amines may undergo over-alkylation; using Boc-protected intermediates improves selectivity .

Data Analysis : - Compare yields under inert (N₂) vs. ambient conditions—oxygen can oxidize intermediates, reducing efficiency .

- Apply Design of Experiments (DoE) to optimize parameters (e.g., solvent/base ratio) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential amine vapors and CF₃ decomposition products (e.g., HF) .

- Waste Disposal : Neutralize acidic byproducts before aqueous disposal; organic residues require incineration .

How does the compound’s logP value impact its utility in pharmacokinetic studies?

Advanced Research Question

The calculated logP (~3.2) suggests:

- Blood-Brain Barrier Penetration : Suitable for CNS-targeted studies but may require formulation tweaks (e.g., PEGylation) to reduce aggregation .

- Solubility-Limiting Effects : Use surfactants (e.g., Tween-80) in in vivo models to enhance bioavailability .

Experimental Validation : - Measure logP via shake-flask method (octanol/water) and correlate with in vivo AUC data .

What structural analogs of this compound are under investigation for neurodegenerative disease applications?

Advanced Research Question

- Cholinesterase Inhibitors : Analogs with bulkier aryl groups (e.g., 2-methylbenzyl) show improved AChE inhibition (IC₅₀ < 100 nM) .

- MAO-B Inhibitors : Replacement of the ethyl group with propargylamine enhances selectivity for MAO-B .

Synthetic Strategies : - Introduce bioisosteres (e.g., replacing CF₃ with CN) to modulate potency and toxicity .

How can computational modeling guide the optimization of this compound’s metabolic stability?

Advanced Research Question

- CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor identify vulnerable sites (e.g., ethyl group oxidation) .

- Metabolite Identification : LC-MS/MS detects major metabolites (e.g., N-deethylated products) to inform structural modifications .

Case Study : Fluorination of the piperidine ring (C-3 position) reduces CYP3A4-mediated degradation by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.